molecular formula C21H23FN4O B6488386 N-(1-ethyl-1H-indol-3-yl)-4-(4-fluorophenyl)piperazine-1-carboxamide CAS No. 941901-95-7

N-(1-ethyl-1H-indol-3-yl)-4-(4-fluorophenyl)piperazine-1-carboxamide

Cat. No. B6488386
CAS RN: 941901-95-7
M. Wt: 366.4 g/mol
InChI Key: TWODCXFGMXBYJL-UHFFFAOYSA-N
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Description

N-(1-ethyl-1H-indol-3-yl)-4-(4-fluorophenyl)piperazine-1-carboxamide, commonly referred to as EFIP, is a synthetic compound with a variety of scientific and medical applications. EFIP is a piperazine-based compound and has been found to have a wide range of pharmacological effects. It is a chiral compound, meaning it has two different isomers, and has been used in research to study the effects of chirality on pharmacological activity. EFIP has been found to have a variety of effects on the central nervous system, as well as a wide range of other biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of EFIP is not fully understood. However, EFIP is believed to act as an agonist at serotonin and dopamine receptors, as well as a partial agonist at the 5-HT2A receptor. EFIP is also believed to act as an inhibitor of the reuptake of serotonin and norepinephrine. EFIP is also believed to act as an antagonist of the NMDA receptor, which may explain its neuroprotective and anti-inflammatory effects.
Biochemical and Physiological Effects
EFIP has been found to have a variety of biochemical and physiological effects. EFIP has been found to have a sedative effect, as well as an anxiolytic effect. EFIP has also been found to have a neuroprotective effect and to reduce inflammation. EFIP has also been found to have an antidepressant effect and to act as an inhibitor of the reuptake of serotonin and norepinephrine.

Advantages and Limitations for Lab Experiments

One of the main advantages of using EFIP in laboratory experiments is its ability to act as an agonist at serotonin and dopamine receptors, as well as a partial agonist at the 5-HT2A receptor. This makes EFIP a useful tool for studying the effects of chirality on pharmacological activity. EFIP is also relatively easy to synthesize, making it a cost-effective option for laboratory experiments. However, EFIP is a relatively new compound, and its exact mechanism of action is not fully understood. This can make it difficult to predict the exact effects of EFIP on biochemical and physiological processes.

Future Directions

The potential applications of EFIP are still being explored. Future research may focus on the potential of EFIP as an antidepressant, as well as its potential to act as a neuroprotective agent and to reduce inflammation. Additionally, future research may focus on the effects of EFIP on other biochemical and physiological processes, such as its effects on memory, learning, and cognition. Additionally, future research may focus on the potential of EFIP to act as an agonist at other receptor sites, such as the 5-HT3 receptor. Finally, future research may focus on the potential of EFIP to act as an inhibitor of the reuptake of other neurotransmitters, such as GABA and glutamate.

Synthesis Methods

EFIP can be synthesized using a variety of methods, including the condensation of aryl fluorides with 1-ethyl-1H-indol-3-ylpiperazine-1-carboxamide. The reaction is carried out in a solvent such as acetonitrile, and the product is purified by recrystallization. EFIP can also be synthesized by reacting 1-ethyl-1H-indol-3-ylpiperazine-1-carboxamide with 4-fluorophenyl isocyanate in an inert atmosphere. The product is then purified by recrystallization.

Scientific Research Applications

EFIP has been used in a variety of scientific research applications, including the study of chirality and pharmacological activity. EFIP has been found to have a variety of effects on the central nervous system, including sedative, anxiolytic, and anticonvulsant effects. EFIP has also been studied for its effects on mood and behavior, as well as its potential to act as an antidepressant. EFIP has also been studied for its potential to act as a neuroprotective agent and to reduce inflammation.

properties

IUPAC Name

N-(1-ethylindol-3-yl)-4-(4-fluorophenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN4O/c1-2-24-15-19(18-5-3-4-6-20(18)24)23-21(27)26-13-11-25(12-14-26)17-9-7-16(22)8-10-17/h3-10,15H,2,11-14H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWODCXFGMXBYJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)NC(=O)N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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